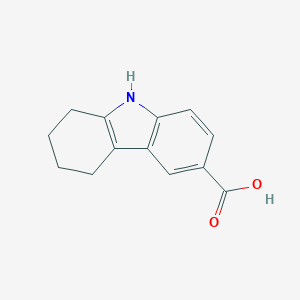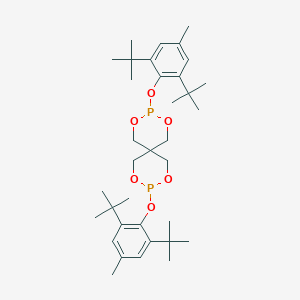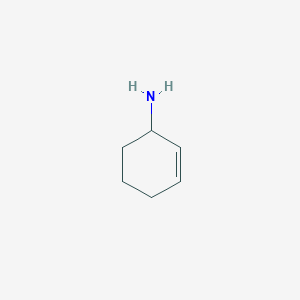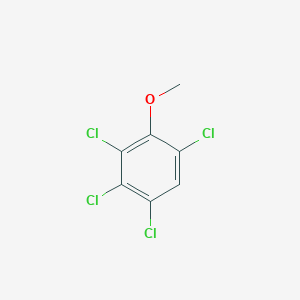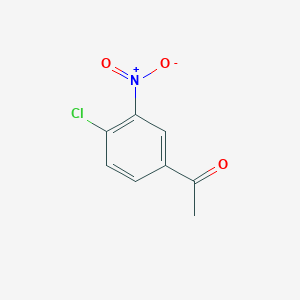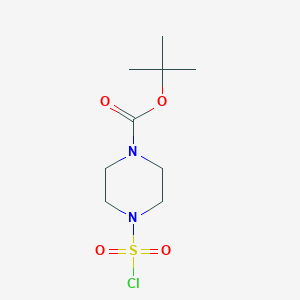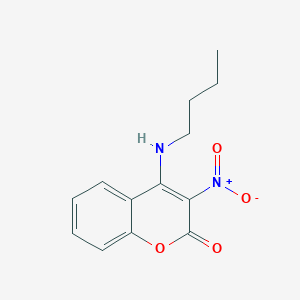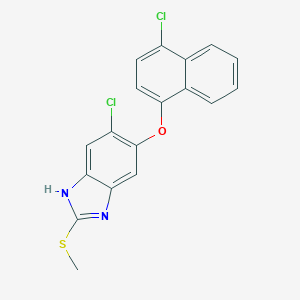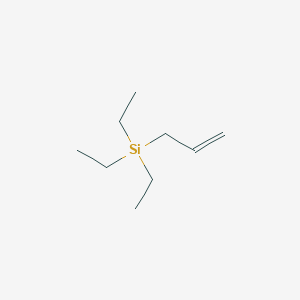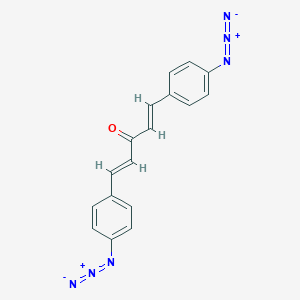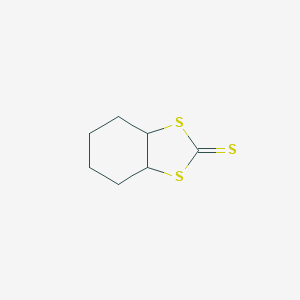
Hexahydro-1,3-benzodithiole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1,3-benzodithiole-2-thione (HBT) is a sulfur-containing heterocyclic compound that has gained attention for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. HBT is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Hexahydro-1,3-benzodithiole-2-thione is not fully understood, but it is believed to involve the interaction of Hexahydro-1,3-benzodithiole-2-thione with biological molecules, such as proteins and nucleic acids. Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the activity of enzymes, such as topoisomerase and carbonic anhydrase, which are involved in DNA replication and carbon dioxide transport, respectively. Hexahydro-1,3-benzodithiole-2-thione has also been shown to interact with RNA and inhibit the replication of RNA viruses.
Biochemische Und Physiologische Effekte
Hexahydro-1,3-benzodithiole-2-thione has been shown to have both biochemical and physiological effects. Biochemically, Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the activity of enzymes and interact with biological molecules, such as proteins and nucleic acids. Physiologically, Hexahydro-1,3-benzodithiole-2-thione has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Hexahydro-1,3-benzodithiole-2-thione has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Hexahydro-1,3-benzodithiole-2-thione has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility. Hexahydro-1,3-benzodithiole-2-thione can be synthesized using different methods and has been shown to have potential applications in various fields. However, Hexahydro-1,3-benzodithiole-2-thione also has some limitations for lab experiments, including its low solubility in water and its sensitivity to light and air.
Zukünftige Richtungen
There are several future directions for the study of Hexahydro-1,3-benzodithiole-2-thione, including the synthesis of Hexahydro-1,3-benzodithiole-2-thione derivatives with improved properties, the study of the mechanism of action of Hexahydro-1,3-benzodithiole-2-thione, and the development of new applications for Hexahydro-1,3-benzodithiole-2-thione. Hexahydro-1,3-benzodithiole-2-thione derivatives with improved solubility, stability, and bioavailability could have potential applications in drug design and material science. The study of the mechanism of action of Hexahydro-1,3-benzodithiole-2-thione could provide insights into its interactions with biological molecules and its potential therapeutic applications. The development of new applications for Hexahydro-1,3-benzodithiole-2-thione, such as its use in catalysis and energy storage, could further expand its potential applications in various fields.
Synthesemethoden
Hexahydro-1,3-benzodithiole-2-thione can be synthesized using different methods, including the reaction of 2-mercaptoaniline with cyclohexanone in the presence of a catalyst, the reaction of 2-mercaptoaniline with cyclohexanone and sulfur in the presence of a catalyst, and the reaction of 2-mercaptoaniline with elemental sulfur and sodium hydroxide. The most commonly used method for the synthesis of Hexahydro-1,3-benzodithiole-2-thione is the reaction of 2-mercaptoaniline with cyclohexanone in the presence of a catalyst. This method involves the condensation of 2-mercaptoaniline with cyclohexanone to form 2-mercapto-3-cyclohexen-1-one, which is then cyclized using a catalyst to form Hexahydro-1,3-benzodithiole-2-thione.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1,3-benzodithiole-2-thione has shown potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, Hexahydro-1,3-benzodithiole-2-thione has been studied for its anticancer, antiviral, and antibacterial properties. Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, Hexahydro-1,3-benzodithiole-2-thione has been used as a building block for the synthesis of organic materials, such as conducting polymers and metal-organic frameworks. In environmental chemistry, Hexahydro-1,3-benzodithiole-2-thione has been studied for its ability to remove heavy metals from wastewater and soil.
Eigenschaften
CAS-Nummer |
2164-87-6 |
|---|---|
Produktname |
Hexahydro-1,3-benzodithiole-2-thione |
Molekularformel |
C7H10S3 |
Molekulargewicht |
190.4 g/mol |
IUPAC-Name |
3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole-2-thione |
InChI |
InChI=1S/C7H10S3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 |
InChI-Schlüssel |
FFIFYXTYVXGTRN-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)SC(=S)S2 |
Kanonische SMILES |
C1CCC2C(C1)SC(=S)S2 |
Andere CAS-Nummern |
2164-87-6 5726-00-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



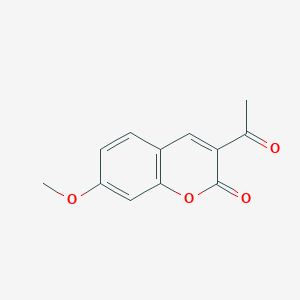
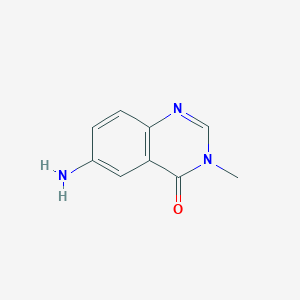
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
